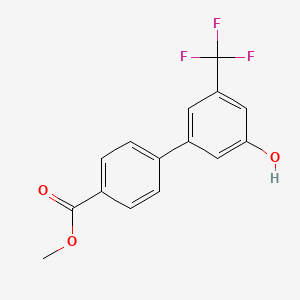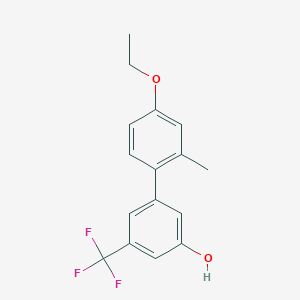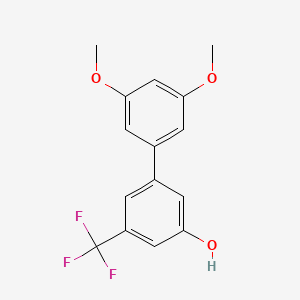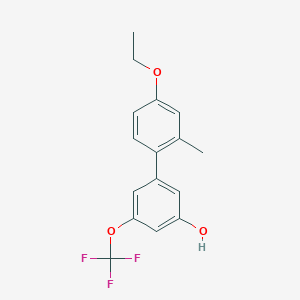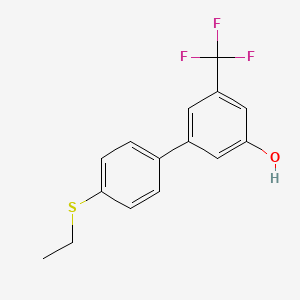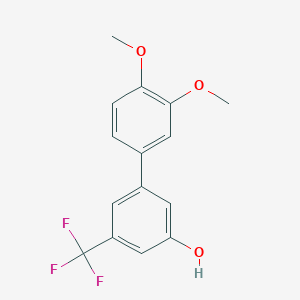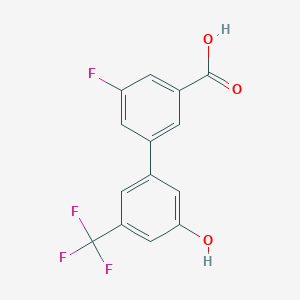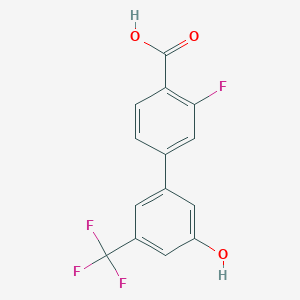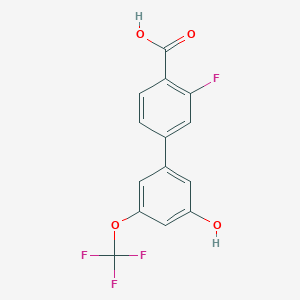
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% (5-NTP) is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a reagent for organic synthesis, as a starting material for further derivatization, and as a chromophore for spectroscopic analysis. 5-NTP has been used in various studies to investigate its biochemical and physiological effects, and its potential applications in the laboratory. In
Wirkmechanismus
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% acts as an aromatic nucleophile in organic synthesis, where it can substitute for other aromatic groups. It can also act as a chromophore, where it absorbs light at specific wavelengths. In biochemical and physiological studies, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can act as an inhibitor of certain enzymes, and can also be used as a probe for studying protein-protein interactions.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2, acetylcholinesterase, and monoamine oxidase. It has also been found to affect the activity of certain proteins, such as the transcription factor NF-κB. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been shown to possess antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for organic synthesis and chromophore for spectroscopic analysis. Furthermore, its ability to inhibit certain enzymes and affect the activity of certain proteins makes it a useful tool for studying biochemical and physiological effects. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% should be handled with care, as it is a highly reactive compound.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95%. It could be used to study the effects of different environmental factors on biochemical and physiological processes. In addition, it could be used to develop new drugs or drug delivery systems. Furthermore, it could be used to study the effects of 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% on various diseases, such as cancer, diabetes, and heart disease. Finally, it could be used to develop new methods for organic synthesis and spectroscopic analysis.
Synthesemethoden
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% can be synthesized via the reaction of naphthol, trifluoromethylphenol, and a catalytic amount of sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution of the trifluoromethyl group onto the naphthol. The resulting product is a 95% pure 5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% compound.
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-1-yl)-3-trifluoromethylphenol, 95% has been used in various scientific studies, such as those involving the synthesis of organic compounds and the study of biochemical and physiological effects. It has also been used as a chromophore for spectroscopic analysis, and as a reagent for organic synthesis.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)13-8-12(9-14(21)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLQOHYRDCTVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)-3-trifluoromethylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



